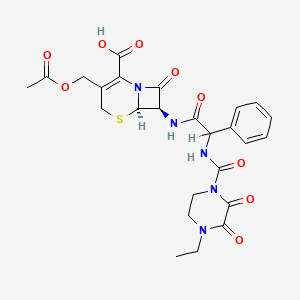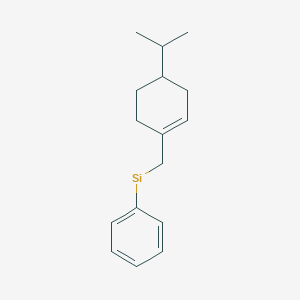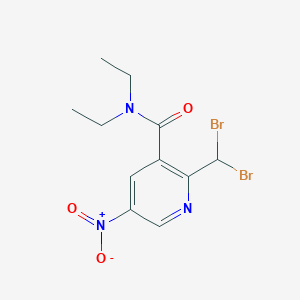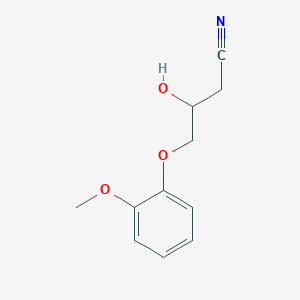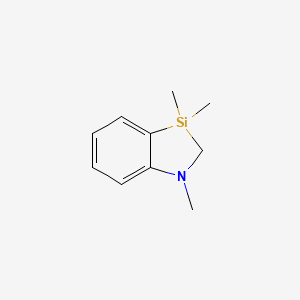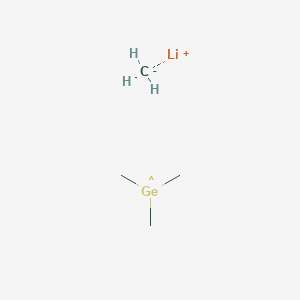
Lithium methanide--trimethylgermyl (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium methanide–trimethylgermyl (1/1/1) is an organometallic compound that features a lithium atom bonded to a methanide group and a trimethylgermyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium methanide–trimethylgermyl (1/1/1) can be synthesized through the deprotonation of terminal alkynes with n-butyl lithium at low temperatures, followed by treatment with trimethylgermyl chloride under a nitrogen atmosphere . The reaction typically involves the use of a reagent system such as Cp2ZrCl2/2EtMgBr, which converts 1-trimethylgermyl-alkynes into trimethylgermylzirconacyclopentenes at -78°C for one hour, followed by stirring at room temperature overnight .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium methanide–trimethylgermyl (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The compound can participate in substitution reactions where the lithium or trimethylgermyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium methanide–trimethylgermyl (1/1/1) include halides, acids, and bases. Reactions are typically conducted under anhydrous conditions to prevent hydrolysis and degradation of the compound .
Major Products
The major products formed from reactions involving lithium methanide–trimethylgermyl (1/1/1) depend on the specific reaction conditions and reagents used. For example, reactions with halides can produce corresponding organohalides, while reactions with acids can yield organometallic salts.
Scientific Research Applications
Lithium methanide–trimethylgermyl (1/1/1) has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
Mechanism of Action
The mechanism by which lithium methanide–trimethylgermyl (1/1/1) exerts its effects involves the interaction of the lithium and trimethylgermyl groups with target molecules. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds, while the trimethylgermyl group can stabilize reaction intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium methanide–trimethylgermyl (1/1/1) include other organolithium and organogermanium compounds, such as:
Methyllithium: An organolithium compound with similar reactivity but without the germanium component.
Trimethylgermyl-lithium: A compound where the lithium is directly bonded to the trimethylgermyl group, offering different reactivity and stability profiles.
Uniqueness
Lithium methanide–trimethylgermyl (1/1/1) is unique due to the presence of both lithium and germanium in its structure, which imparts distinct chemical properties and reactivity. This combination allows for unique applications in synthesis and materials science that are not achievable with other organolithium or organogermanium compounds.
Properties
CAS No. |
60683-32-1 |
|---|---|
Molecular Formula |
C4H12GeLi |
Molecular Weight |
139.7 g/mol |
InChI |
InChI=1S/C3H9Ge.CH3.Li/c1-4(2)3;;/h1-3H3;1H3;/q;-1;+1 |
InChI Key |
ZTAISBBNRPKKJY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH3-].C[Ge](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


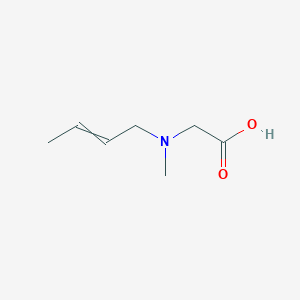
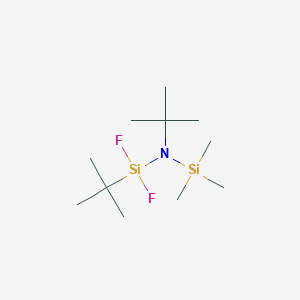
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
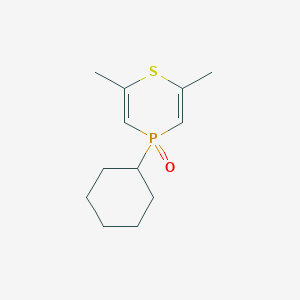
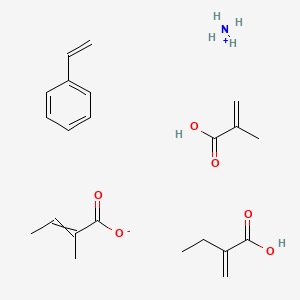
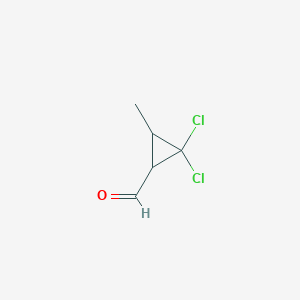

![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
